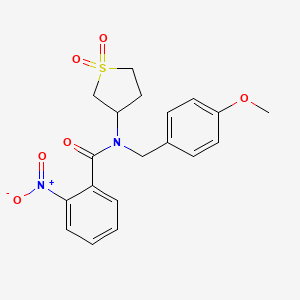

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-2-nitrobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-2-nitrobenzamide, also known as MNTX, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. MNTX is a selective antagonist of the mu-opioid receptor, which makes it a promising candidate for the development of new pain medications.

科学的研究の応用

Reductive Chemistry in Bioreductive Drugs

5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, a structurally similar compound, is a bioreductive drug exhibiting selective toxicity for hypoxic cells through oxygen-inhibited enzymatic reduction. The study delves into the reductive chemistry of this compound, which may pave the way for investigating the toxic products generated from such compounds by hypoxic tumor cells and specific enzymes (Palmer et al., 1995).

Photochemistry and Photoreactivity

Nitrobenzyl groups covalently bonded to N-(4-hydroxy-3-methoxybenzyl)acetamide show photoreactivity, decomposing under specific light conditions. This study explores the rate of decomposition and the influence of different substituents, enhancing our understanding of photoreactive compounds and their potential applications in drug delivery and photochemistry (Katritzky et al., 2003).

Neuroprotective Potential

Compounds structurally akin to oxyresveratrol, including benzamide and imine analogs, have been synthesized and evaluated for their cytoprotective effects against oxidative stress in neuronal cells. This research provides insights into the neuroprotective potential of these compounds and their regulatory effects on specific cellular pathways (Hur et al., 2013).

Catalytic and Chemical Reactions

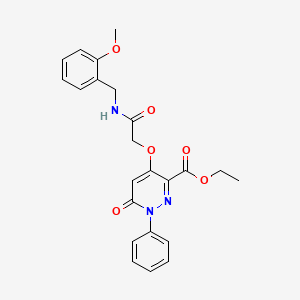

Rhodium-catalyzed annulations between N-methoxybenzamides and sulfoxonium ylides, facilitated through C-H activation, represent another fascinating application. This study presents a chemodivergent approach, contributing to the field of catalysis and synthetic chemistry (Xu et al., 2018).

特性

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-[(4-methoxyphenyl)methyl]-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O6S/c1-27-16-8-6-14(7-9-16)12-20(15-10-11-28(25,26)13-15)19(22)17-4-2-3-5-18(17)21(23)24/h2-9,15H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKFBJNPBDKLAFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-2-nitrobenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-dimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2647082.png)

![methyl 2-(N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)sulfamoyl)acetate](/img/structure/B2647088.png)

![N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2647089.png)

![[1,3-dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutan-2-yl] (E)-2-methylbut-2-enoate](/img/no-structure.png)

![6-bromo-2-oxo-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B2647096.png)